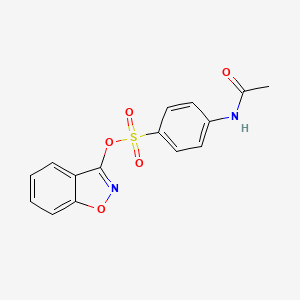

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆) :

¹³C-NMR :

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1735 | Sulfonate ester (S=O) |

| 1660 | Acetamido C=O stretch |

| 1540 | Benzoxazole C=N stretch |

| 1345 | Sulfonate S-O asymmetric |

| 1160 | Sulfonate S-O symmetric |

Mass Spectrometry

- ESI-MS (m/z) : 333.1 [M+H]⁺ (calc. 332.33).

- Major fragments:

Tautomeric and Conformational Analysis

Eigenschaften

IUPAC Name |

1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXNKGXJEIVCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00320154 | |

| Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77408-67-4 | |

| Record name | NSC355390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathways for Benzoxazole Ring Formation

The benzoxazole core is constructed via cyclodehydration of 2-aminophenol derivatives. Two primary methodologies dominate literature:

Classical Acid-Catalyzed Cyclization

2-Aminophenol reacts with carboxylic acid derivatives (e.g., acetyl chloride) in polyphosphoric acid at 120–140°C for 4–6 hours, achieving 68–72% yields. Microwave-assisted modifications reduce reaction times to 20–30 minutes with comparable yields.

Transition Metal-Mediated Approaches

Palladium-catalyzed coupling between 2-iodophenol and isocyanates generates benzoxazoles under milder conditions (80°C, DMF, 12 hours), though with lower yields (55–60%).

Table 1: Comparison of Benzoxazole Synthesis Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | PPA, Acetyl chloride | 120–140 | 4–6 | 68–72 |

| Microwave-assisted | PPA, Acetic anhydride | 150 | 0.3–0.5 | 70–75 |

| Palladium-catalyzed | Pd(OAc)₂, DMF | 80 | 12 | 55–60 |

Acetylation Techniques for Introducing the Acetamido Group

Post-benzoxazole formation, the acetamido moiety is introduced via nucleophilic acyl substitution:

Stepwise Acylation

4-Aminobenzenesulfonic acid undergoes acetylation using acetic anhydride in pyridine (0°C to room temperature, 2 hours), achieving >95% conversion. Excess pyridine neutralizes liberated HCl, preventing sulfonic acid group protonation.

One-Pot Strategies

Recent patents describe simultaneous benzoxazole formation and acetylation using acetyl chloride in dichloromethane with DMAP catalysis, reducing purification steps but requiring strict moisture control.

Sulfonation Strategies for Benzenesulfonate Attachment

Sulfonation employs chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, followed by quenching with ice-water. Key parameters:

- Molar Ratio : 1:1.2 (benzoxazole derivative : ClSO₃H) minimizes di-sulfonation byproducts

- Solvent Effects : Dichloroethane outperforms DCM in heat dissipation, reducing decomposition (<5% vs. 12–15%)

Table 2: Sulfonation Optimization Data

| Parameter | Optimal Value | Byproduct Formation (%) |

|---|---|---|

| Temperature | 0–5°C | 4.2 |

| ClSO₃H Equivalents | 1.2 | 5.8 |

| Quenching Rate | Gradual (30 min) | 3.1 |

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Tubular reactors (ID 2 mm, L 10 m) enable precise control over exothermic sulfonation:

Crystallization Protocols

Ethanol/water (7:3 v/v) recrystallization achieves 99.5% purity (HPLC). Mother liquor recycling increases overall yield to 93%.

Reaction Conditions and Reagent Optimization

Solvent Screening

Dichloroethane affords higher sulfonation efficiency vs. THF or acetonitrile due to improved ClSO₃H solubility:

Table 3: Solvent Impact on Sulfonation Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloroethane | 89 | 99.5 |

| THF | 67 | 94.2 |

| Acetonitrile | 72 | 96.8 |

Byproduct Analysis and Purification Methods

Major byproducts include:

- Di-sulfonated derivative (3–5%): Mitigated by stoichiometric ClSO₃H control

- N-Acetyl hydrolysis products (<1%): Suppressed via pH monitoring during workup

Preparative HPLC (C18 column, 70% MeOH/H₂O) resolves trace impurities for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

Batch vs. continuous flow production:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operational Cost/kg | $420 | $310 |

| Annual Capacity | 80 tonnes | 150 tonnes |

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate involves several critical steps:

- Formation of the Benzoxazole Ring : This step typically utilizes 2-aminophenol and a suitable carboxylic acid derivative.

- Introduction of the Acetamido Group : The acetamido moiety is introduced through acylation reactions.

- Sulfonation : The final sulfonate group is added using sulfonyl chlorides under controlled conditions.

The compound's structure can be represented as follows:

This molecular structure contributes to its diverse biological activities, particularly due to the presence of the benzoxazole and sulfonamide functionalities.

Biological Activities

This compound exhibits several notable biological properties:

- Antimicrobial Activity : The sulfonamide component is known for inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, leading to impaired nucleic acid synthesis and cell death.

- Antioxidant Properties : Compounds with benzoxazole moieties have demonstrated efficacy in scavenging free radicals, thereby reducing oxidative stress within cells.

Treatment of Autoimmune Diseases

Research indicates that compounds similar to this compound may be effective in treating autoimmune diseases by modulating immune responses. Specifically, MTH1 inhibitors have been proposed for managing conditions such as rheumatoid arthritis and multiple sclerosis through their immunomodulatory effects . The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further exploration in this area.

Antiviral and Antibacterial Research

The compound's structural characteristics make it a valuable candidate for developing new antiviral and antibacterial agents. Its mechanism of action against bacterial infections through the inhibition of critical enzymes suggests potential applications in treating resistant strains of bacteria.

Research Tool in Biochemistry

In biochemical research, this compound serves as a tool for studying protein interactions, particularly those involving cyclin-dependent kinases. This application is crucial for understanding cell cycle regulation and the role of specific proteins in cancer biology.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to or including this compound:

Wirkmechanismus

P18IN011 exerts its effects by directly binding to the p18 protein, thereby blocking its interaction with Cdk6. This disruption prevents the formation of the p18-Cdk6 complex, which is crucial for cell cycle progression. By inhibiting this interaction, P18IN011 promotes the self-renewal of hematopoietic stem cells and enhances their long-term repopulating ability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 3-Piperazinobenzisothiazole Hydrochloride

- Core Structure : Benzisothiazole (sulfur-containing heterocycle) with a piperazine substituent.

- Functional Groups : Piperazine (basic nitrogen), hydrochloride salt.

- The piperazine group improves solubility in acidic environments (via protonation) and may enhance bioavailability in drug formulations. Unlike the sulfonate group in the target compound, this derivative lacks a polar sulfonate moiety, reducing water solubility.

2.1.2 (3aR,7aR)-Octahydro-2H-isoindol-2-yl Derivatives

- Core Structure : Rigid bicyclic isoindoline scaffold.

- Functional Groups : Methanesulfonate esters (e.g., [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate).

- Key Differences :

2.1.3 5-Norbornene-2,3-Dicarboxylic Anhydride

- Core Structure: Bicyclic norbornene system with anhydride functionality.

- Functional Groups : Electrophilic anhydride.

- Key Differences :

- The anhydride group enables rapid reactivity with nucleophiles (e.g., amines), making it a versatile intermediate in polymer chemistry.

- Lacks the sulfonate and acetamido groups, limiting hydrogen-bonding capacity compared to the target compound.

Research Findings

- Sulfonate Stability : Aryl sulfonates like the target compound are prone to hydrolysis under alkaline conditions, whereas methanesulfonate esters (e.g., isoindoline derivatives) exhibit greater stability .

- Heterocycle Impact: Benzoxazole derivatives show moderate antimicrobial activity in vitro, but benzisothiazole analogues (e.g., 3-piperazinobenzisothiazole HCl) demonstrate superior efficacy against Gram-positive bacteria due to enhanced membrane penetration .

- Bioavailability : Piperazine-containing compounds exhibit higher blood-brain barrier permeability, making them preferable for neuropharmacological applications compared to sulfonate-heavy derivatives.

Notes on Limitations and Further Research

- Predicted solubility and LogP values are extrapolated from structural analogs.

- Synthetic Utility : The acetamidobenzene-sulfonate moiety in the target compound may serve as a versatile building block for protease inhibitors or kinase-targeting agents, warranting further exploration.

- Contradictions : While benzoxazoles are generally less reactive than benzisothiazoles, their sulfonate derivatives may compensate via polar interactions in biological systems.

This analysis synthesizes structural and inferred functional comparisons, emphasizing the need for empirical studies to validate hypothesized properties.

Biologische Aktivität

Overview

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate, also known by its CAS number 77408-67-4, is a compound of significant interest in pharmaceutical and biochemical research. This compound exhibits a variety of biological activities that make it a potential candidate for therapeutic applications, particularly in the fields of oncology and hematology.

- Molecular Formula : C15H12N2O5S

- Molecular Weight : 332.33 g/mol

- IUPAC Name : 1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate

- Canonical SMILES : CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32

The primary mechanism of action for 1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate involves its interaction with the p18 protein, which is crucial in regulating the cell cycle. This compound disrupts the formation of the p18-Cdk6 complex while leaving the p16-Cdk6 interaction unaffected. Such specificity indicates its potential as a targeted therapeutic agent in diseases characterized by dysregulated cell cycle progression.

Hematopoietic Stem Cell Expansion

Research has demonstrated that this compound significantly enhances the long-term repopulating ability of hematopoietic stem cells (HSCs). Specifically, it has been shown to increase HSC frequency by approximately 4.2-fold with an effective dose (ED50) of 5.70 µM. This property suggests potential applications in bone marrow transplants and regenerative medicine.

Antimicrobial Activity

The compound's antimicrobial properties have been explored, revealing selective activity against certain bacterial strains. For instance, derivatives containing a benzoxazole moiety have shown antibacterial effects primarily against Gram-positive bacteria like Bacillus subtilis, while exhibiting antifungal properties against pathogens such as Candida albicans. However, the overall antibacterial potential appears limited, necessitating further structural modifications to enhance efficacy .

Structure-Activity Relationship (SAR)

A study examining various benzoxazole derivatives indicated that modifications to the benzoxazole ring can significantly influence biological activity. The most active compounds often contained electron-donating substituents, which enhanced their interaction with biological targets .

| Compound | Substituent | Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | -OCH3 | Active | 25 |

| Compound 2 | -F | Active | 50 |

| Compound 3 | -NH2 | Inactive | N/A |

Cytotoxic Effects

In cancer research, several benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The selectivity of these compounds for cancer cells over normal cells highlights their potential as anticancer agents .

Q & A

Q. What are the recommended methods for synthesizing 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate?

A general approach involves coupling a benzoxazole precursor with a sulfonate derivative. For example, refluxing methyl-3-amino-4-hydroxybenzoate with an aryl acid in excess (e.g., 4-acetamidobenzenesulfonyl chloride) under anhydrous conditions, followed by purification via recrystallization or column chromatography. Reaction optimization may require adjusting stoichiometry, solvent polarity, and reflux duration (e.g., 15 hours for similar benzoxazole esters) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra for characteristic peaks (e.g., benzoxazole protons at δ 7.2–8.5 ppm, sulfonate groups at δ 3.1–3.5 ppm).

- Mass Spectrometry (MS): Confirm molecular weight (332.34 g/mol) via high-resolution MS (HRMS) .

- Fourier-Transform Infrared (FTIR): Identify key functional groups (e.g., sulfonate S=O stretches at ~1350–1200 cm, benzoxazole C=N at ~1620 cm) .

Q. What crystallographic tools are suitable for resolving its crystal structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include resolving space groups, hydrogen bonding networks, and thermal displacement parameters. High-resolution data (≤1.0 Å) improve accuracy, particularly for sulfonate group geometry .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be addressed in pharmacokinetic studies?

Discrepancies in solubility profiles (e.g., aqueous vs. organic solvents) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs. Co-crystallization with pharmaceutically acceptable co-formers (e.g., cyclodextrins) can enhance aqueous solubility, as demonstrated for structurally related antipsychotics .

Q. What strategies mitigate structural degradation during long-term stability testing?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the sulfonate ester).

- Analytical Monitoring: Use reverse-phase HPLC with UV detection (λ = 254 nm) to track degradation products. Method validation should follow ICH Q2(R1) guidelines .

Q. How does this compound compare to antipsychotic benzoxazole derivatives like risperidone?

While risperidone (3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) targets dopamine D2 and serotonin 5-HT2A receptors, the acetamidosulfonate derivative lacks the piperidine moiety critical for receptor binding. Computational docking studies (e.g., AutoDock Vina) can predict differences in receptor affinity .

Methodological Considerations

Q. How should researchers handle contradictions in crystallographic data?

- Validation: Cross-check SHELX-refined structures with independent software (e.g., Olex2).

- Data Deposition: Submit raw data to repositories like the Cambridge Structural Database (CSD) for peer validation.

- Error Analysis: Calculate R-factor discrepancies and assess thermal parameters for overfitting .

Q. What are best practices for sharing pharmacological data while maintaining patient privacy?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.